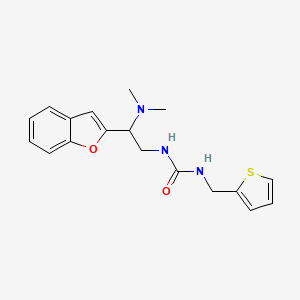

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a benzofuran ring, a dimethylamino group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach includes:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

Introduction of the Dimethylamino Group: This step often involves the alkylation of the benzofuran derivative with dimethylamine under basic conditions.

Attachment of the Thiophen-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the thiophen-2-ylmethyl halide reacts with the intermediate compound.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The benzofuran and thiophene rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to an amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Products may include oxidized derivatives of the benzofuran and thiophene rings.

Reduction: Products may include amine derivatives.

Substitution: Products may include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

- 1-(2-(Benzofuran-2-yl)-2-(methylamino)ethyl)-3-(thiophen-2-ylmethyl)urea

- 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-ylmethyl)urea

- 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(pyridin-2-ylmethyl)urea

Comparison: Compared to these similar compounds, 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophen-2-ylmethyl group, which may impart distinct electronic and steric properties

Biological Activity

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzofuran moiety, a dimethylaminoethyl group, and a thiophene ring, which together may confer unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O2S, with a molecular weight of approximately 314.4 g/mol. The presence of functional groups such as the thiophene and benzofuran rings suggests possible interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O2S |

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. The mechanisms may include:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit type II topoisomerases, which are validated targets in antibacterial drug discovery .

- Receptor Modulation : The dimethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

Antibacterial Properties

Research indicates that related compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, studies on benzothiazole ethyl urea derivatives have demonstrated potent inhibition of DNA gyrase and topoisomerase IV, suggesting that similar mechanisms could be explored for our compound .

Anticancer Potential

The structural features of this compound may also indicate potential anticancer properties. Compounds with benzofuran and thiophene moieties have been reported to exhibit cytotoxic effects against cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

- Benzothiazole Derivatives : In a study involving benzothiazole derivatives, compounds demonstrated effective inhibition of bacterial growth at low concentrations (MIC < 0.1 μg/ml). This suggests that structural analogs could provide insights into the effectiveness of our target compound .

- Thiourea Derivatives : A separate investigation into thiourea derivatives revealed their potential as inhibitors of carbonic anhydrase II, showcasing how modifications to the urea structure can influence biological activity .

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds, highlighting their pharmacokinetic profiles and biological evaluations:

- Pharmacokinetics : Compounds similar to our target showed improved oral bioavailability and favorable clearance rates in animal models, indicating potential for therapeutic use .

- In Vitro Studies : In vitro assays demonstrated that related compounds effectively inhibited bacterial growth while exhibiting low cytotoxicity against mammalian cells, suggesting a favorable safety profile .

Properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-21(2)15(17-10-13-6-3-4-8-16(13)23-17)12-20-18(22)19-11-14-7-5-9-24-14/h3-10,15H,11-12H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPXNJCFPOWAAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.